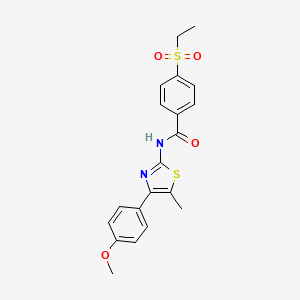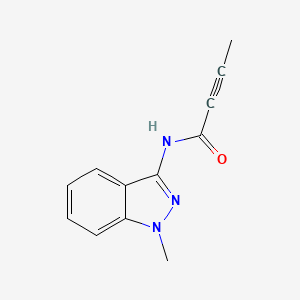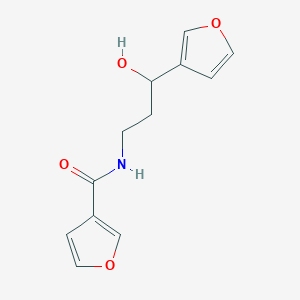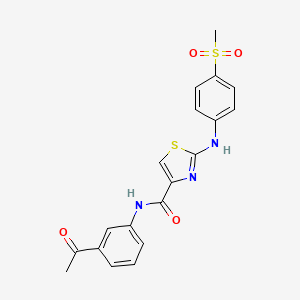![molecular formula C12H11NO5 B2792164 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid CAS No. 446054-20-2](/img/structure/B2792164.png)
5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid” is a complex organic molecule. It belongs to the class of organic compounds known as furanoid fatty acids, which are fatty acids containing a 5-alkylfuran-2-alkanoic acid .
Synthesis Analysis
The synthesis of furan compounds is a well-studied area in organic chemistry. Furan synthesis involves various methods such as the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Another method involves the oxidation of alkyl enol ethers to enals, which allows the formation of di-, tri-, and tetrasubstituted olefins . The synthesis of furan compounds can also involve the use of alkyl halides and acylhalides as alkylating agents .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. The empirical formula of a similar compound, 5-isobutyl-2-methyl-furan-3-carboxylic acid, is C10H14O3, and its molecular weight is 182.22 .Chemical Reactions Analysis
Furan compounds are known for their reactivity. They can undergo various types of reactions, including oxidation, reduction, and various types of substitution reactions . For example, furfural and 5-HMF can be oxidized or reduced by biological processes, using cells or enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary widely. For example, a similar compound, 5-isobutyl-2-methyl-furan-3-carboxylic acid, is a solid .Scientific Research Applications
5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid has been studied for its potential applications in the synthesis of various drugs and in the development of new biochemical methods. It has been used as a starting material for the synthesis of several novel drugs, such as the anticonvulsant drug phenytoin and the anti-inflammatory drug celecoxib. It has also been used in the development of new methods for the synthesis of peptides, such as the Fmoc method. In addition, this compound has been used as a substrate for the synthesis of various other compounds, such as cyclic peptides, β-amino acids, and amino-nitriles.
Mechanism of Action
The mechanism of action of 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid involves the formation of a covalent bond between the two molecules. This bond is formed when the nitrogen atom of the this compound molecule binds to the oxygen atom of the other molecule. This bond formation allows the two molecules to interact with each other and form a new compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain diseases. In addition, this compound has been shown to have anti-tumor effects, which may be useful in the prevention and treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The use of 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it a suitable starting material for the synthesis of various compounds. In addition, it is relatively inexpensive and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound and can easily react with other molecules, making it difficult to control the reaction conditions. In addition, its reactivity can lead to the formation of unwanted byproducts.
Future Directions
There are several potential future directions for the use of 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid. It could be used in the development of new drugs and therapeutic agents. In addition, it could be used in the development of new methods for the synthesis of peptides and other compounds. It could also be used in the development of new methods for the detection and quantification of various compounds. Finally, it could be used in the development of new methods for the delivery of drugs, such as nanotechnology-based delivery systems.
Synthesis Methods
The synthesis of 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid is achieved through a multi-step reaction sequence. The first step involves the reaction of 2-methyl-furan-3-carbonyl chloride with ammonia in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 2-methyl-furan-3-carbonyl-ammonium chloride. The second step involves the reaction of the ammonium chloride with an alkyl halide, such as methyl bromide or ethyl bromide, in the presence of a base. This yields 2-methyl-furan-3-carboxylic acid. The third step involves the reaction of the acid with an alkyl amine, such as dimethylamine or trimethylamine, in the presence of a base. This yields this compound.
Safety and Hazards
properties
IUPAC Name |
5-[[(2-methylfuran-3-carbonyl)amino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-7-9(4-5-17-7)11(14)13-6-8-2-3-10(18-8)12(15)16/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBRTNVYCBTSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)
![4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2792087.png)



![[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride](/img/structure/B2792095.png)


![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2792101.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2792104.png)